3-(chloromethyl)-2H-chromen-2-one
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Overview
Description
3-(Chloromethyl)-2H-chromen-2-one is an organic compound belonging to the class of chromenones, which are derivatives of coumarin. This compound is characterized by the presence of a chloromethyl group attached to the chromenone core. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2H-chromen-2-one typically involves the chloromethylation of 2H-chromen-2-one. One common method is the reaction of 2H-chromen-2-one with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the chromenone to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of chromenone.
Oxidation Reactions: Products include chromenone aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydrochromenone derivatives.
Scientific Research Applications
3-(Chloromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, optical brighteners, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The chromenone core can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: Known for its anti-inflammatory and analgesic activities.
Chloromethyl Methyl Ether: Used as a chloromethylating agent in organic synthesis.
Trichloromethyl Compounds: Such as trichloromethane and trichloroethane, known for their high electronegativity and reactivity.
Uniqueness
3-(Chloromethyl)-2H-chromen-2-one is unique due to its chromenone core, which imparts specific biological activities and chemical reactivity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Its diverse applications in chemistry, biology, medicine, and industry highlight its significance as a valuable compound in scientific research.
Properties
IUPAC Name |
3-(chloromethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFWJFBCWOYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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